2-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Description
$$^{11}\text{B}$$ NMR Spectral Signatures
The $$^{11}\text{B}$$ NMR spectrum of this compound is expected to show a peak near 30 ppm , characteristic of tetracoordinated boron in dioxaborolane rings. For comparison, phenylboronic acid trimethylene glycol ester exhibits a $$^{11}\text{B}$$ signal at 28.5 ppm, while labile boronic acids resonate near 10 ppm. The upfield shift in dioxaborolanes arises from boron’s coordination to two oxygen atoms, reducing its electrophilicity.
Infrared Vibrational Modes of Boron-Oxygen Bonds
Fourier-transform infrared (FTIR) spectroscopy reveals key vibrations associated with the boronate ester:
The B–O stretching modes between 1320–1480 cm⁻¹ are critical for identifying the boronate ester functionality. In ITDB, these modes couple with methyl rocking (ρ(CH₃)) and C–O stretching, producing complex absorption bands. The amide carbonyl stretch at ~1650 cm⁻¹ further confirms the propanamide group’s presence.
Stability and Reactivity
The compound’s stability under ambient conditions is attributed to the tetramethyl-dioxaborolane group , which sterically shields the boron center. Analogous boronate esters, such as water-stable cages reported by Zhang et al., retain structural integrity in polar solvents (e.g., MeOH, H₂O) due to bulky substituents. However, acidic conditions (e.g., acetic acid) cleave the B–O bonds, regenerating the boronic acid.
Applications and Derivatives
While direct applications of this compound are not documented, structurally related boronate esters serve as:
Properties
IUPAC Name |
2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-11(2)14(19)18-13-10-8-7-9-12(13)17-20-15(3,4)16(5,6)21-17/h7-11H,1-6H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYSXQCMDQRNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation Followed by Acylation
The most efficient route involves a two-step process: introducing the boronate ester via Miyaura borylation, followed by amidation of the aromatic amine.
Step 1: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline
Reagents :
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2-Bromoaniline (1.0 eq)
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Bis(pinacolato)diboron (1.1 eq)
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Pd(dppf)Cl₂ (0.03 eq)
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Potassium acetate (3.0 eq)
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Solvent: Anhydrous DMF
Procedure :
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Combine reagents in DMF under nitrogen.
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Heat at 80°C for 24 hours.
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Quench with water, extract with diethyl ether, and purify via silica gel chromatography.
Step 2: Acylation with Isobutyryl Chloride
Reagents :
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2-(Pinacolatoboron)aniline (1.0 eq)
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Isobutyryl chloride (1.2 eq)
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Pyridine (1.5 eq)
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Solvent: Dichloromethane
Procedure :
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Add isobutyryl chloride dropwise to a cooled (0°C) mixture of the aniline derivative and pyridine.
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Stir at room temperature for 12 hours.
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Wash with dilute HCl, dry, and concentrate.
Yield : 85–90%.
Mechanistic Insight :
The Miyaura borylation proceeds via oxidative addition of Pd⁰ to the aryl bromide, transmetallation with the diboron reagent, and reductive elimination to form the boronate ester. Amidation occurs via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of isobutyryl chloride.
Alternative Method: Acylation Prior to Borylation
For substrates sensitive to Pd catalysis, the amide group may be introduced first:
Step 1: Synthesis of 2-Bromo-N-(2-Methylpropanoyl)Aniline
Reagents :
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2-Bromoaniline (1.0 eq)
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Isobutyryl chloride (1.1 eq)
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Triethylamine (1.5 eq)
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Solvent: THF
Procedure :
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React reagents at 0°C for 2 hours.
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Extract with ethyl acetate and purify.
Yield : 90–95%.
Step 2: Miyaura Borylation of the Bromoamide
Reagents :
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2-Bromo-N-(isobutyryl)aniline (1.0 eq)
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Bis(pinacolato)diboron (1.2 eq)
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Pd(OAc)₂ (0.05 eq)
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SPhos ligand (0.10 eq)
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Potassium carbonate (2.0 eq)
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Solvent: Dioxane
Procedure :
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Heat at 100°C for 18 hours under nitrogen.
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Isolate via aqueous workup and column chromatography.
Reaction Optimization
Catalyst Screening
Comparative studies show Pd(dppf)Cl₂ outperforms Pd(OAc)₂ in sterically hindered ortho-substitutions due to its bulky ligand system, enhancing yields by 15–20%.
Solvent and Temperature Effects
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DMF vs. Dioxane : DMF increases reaction rates but may degrade acid-sensitive substrates.
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Temperature : Borylation at 80°C balances conversion and side-product formation.
Industrial-Scale Production
Continuous Flow Synthesis
Advantages :
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Higher throughput (1–5 kg/day).
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Reduced catalyst loading (0.01 eq Pd).
Conditions :
Characterization and Analytical Data
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding phenol and boric acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Acidic or Basic Conditions: For hydrolysis reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation.
Phenols and Boric Acid: Formed through hydrolysis.
Scientific Research Applications
2-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals.
Materials Science: Employed in the development of advanced materials, such as polymers and nanomaterials.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.
Biological Research: Used in the study of enzyme inhibitors and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, it can act as an enzyme inhibitor by binding to active sites and blocking substrate access .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs include:
- Substitution pattern (ortho, meta, para) on the phenyl ring.
- Amide group modifications (e.g., methyl, dimethyl, or propenamide groups).
- Additional substituents (e.g., Cl, CF₃).
Biological Activity
2-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is a compound with a unique structure that incorporates a dioxaborolane moiety, which has been studied for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide
- Molecular Formula : C16H24BNO3
- Molecular Weight : 289.19 g/mol
- CAS Number : 2246676-49-1
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The dioxaborolane group is known to stabilize certain biomolecules and may facilitate interactions with proteins involved in cellular signaling pathways.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing dioxaborolane can inhibit enzymes such as kinases, which are crucial in signaling pathways associated with cancer and other diseases.
- Microtubule Stabilization : Similar compounds have shown the ability to stabilize microtubules, thereby affecting cell division and potentially leading to anti-cancer effects.
- Targeting Specific Receptors : The phenyl group may allow for selective binding to various receptors involved in metabolic processes.
Biological Activity
Research studies have explored the biological activity of this compound in various contexts:
Anticancer Activity
Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties:
- In vitro Studies : In cell line assays, the compound demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (skin cancer) | 5.4 | Apoptosis induction |
| Bcap37 (breast cancer) | 4.8 | Microtubule stabilization |
| Fadu (head and neck cancer) | 6.0 | Inhibition of kinase activity |
Case Studies
- Study on Microtubule Dynamics : A study published in Tubulin and Microtubules as Drug Targets highlighted how similar compounds could stabilize microtubules, leading to disrupted mitotic processes in cancer cells .
- EGFR Inhibition : Research has indicated that compounds with similar structures can act as epidermal growth factor receptor (EGFR) inhibitors, which are critical in the treatment of non-small cell lung cancer .
Safety and Toxicology
Safety assessments are crucial for understanding the therapeutic potential of any new compound. Preliminary studies suggest that this compound exhibits a favorable safety profile in animal models:
- Acute Toxicity : No significant adverse effects were noted at doses up to 100 mg/kg.
Q & A
Q. What are the standard synthetic routes for 2-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide, and how can reaction conditions be optimized?
The compound is synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. A typical method involves:
- Step 1 : Reacting 2-aminophenylboronic acid pinacol ester with 2-methylpropanoyl chloride in the presence of a base (e.g., K₂CO₃) and Pd catalyst (e.g., Pd(dppf)Cl₂) .
- Step 2 : Purification via column chromatography using ethyl acetate/hexane (3:7).
Optimization Tips : - Catalyst Loading : Reduce Pd catalyst to 0.5 mol% to minimize costs without compromising yield.
- Solvent System : Use dioxane/water (3:1) for improved solubility of intermediates.
- Temperature : Maintain 55–80°C to balance reaction rate and side-product formation .
Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?
Key characterization methods include:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.3–1.5 ppm (tetramethyl-dioxaborolane CH₃), δ 7.2–7.8 ppm (aromatic protons).
- ¹³C NMR : Carbonyl (C=O) at ~170 ppm, boron-adjacent carbons at 80–85 ppm .
- X-ray Crystallography : Resolves steric effects of the tetramethyl-dioxaborolane group and confirms amide geometry .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 332.2) .
Q. What are the common reactivity patterns of the tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound?
The dioxaborolane moiety enables:
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl halides (e.g., bromobenzene) for biaryl synthesis.
- Hydrolysis : Forms boronic acid under acidic conditions (HCl/THF), useful in dynamic covalent chemistry.
Note : Stability in protic solvents requires pH control (neutral to slightly basic) to prevent premature hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the steric and electronic effects of the tetramethyl-dioxaborolane group on reaction outcomes?
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to map electron density around the boron atom. The dioxaborolane ring creates a steric shield, reducing electrophilic attack on boron.
- Molecular Dynamics : Simulate solvent interactions; toluene enhances boronate stability compared to DMF .
Application : Predict regioselectivity in cross-coupling reactions with sterically hindered partners .
Q. What strategies resolve contradictions in reported biological activity data for similar propanamide-boronate hybrids?
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition vs. cytotoxicity).
- Control Experiments : Test for boronate hydrolysis in cell culture media, which may generate inactive metabolites .
Example : A 2023 study found that serum albumin binds hydrolyzed boronic acid, reducing apparent activity by 40% .
Q. How do substituents on the phenyl ring influence the compound’s stability and reactivity?
A comparative study of analogs (Table 1) reveals:
Methodological Challenges and Solutions
Q. How can researchers mitigate byproduct formation during amide bond formation in the synthesis?
Q. What advanced techniques validate the compound’s purity for pharmacological studies?
- HPLC-MS : C18 column (ACN/H₂O gradient) with UV detection at 254 nm. Purity >98% required for in vivo assays.
- Elemental Analysis : Match calculated vs. observed %C, %H, %N (deviation <0.4% acceptable) .
Data Contradictions and Resolution
Q. Why do NMR spectra of this compound vary across studies, and how can this be addressed?
- Cause : Dynamic boron-nitrogen interactions in solution alter peak splitting.
- Resolution :
- Record spectra in deuterated DMSO to stabilize boronates.
- Use ¹¹B NMR to confirm boron coordination (δ 28–30 ppm for sp² boron) .
Future Research Directions
- Catalyst Design : Develop air-stable Pd-NHC complexes for coupling under aqueous conditions.
- Biological Profiling : Screen against kinase libraries to identify unexplored targets (e.g., EGFR mutants).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
